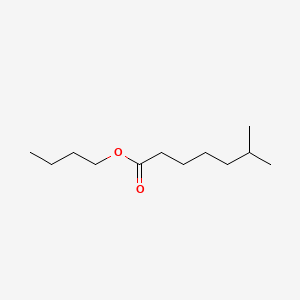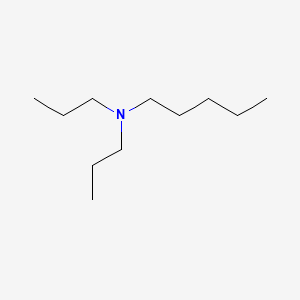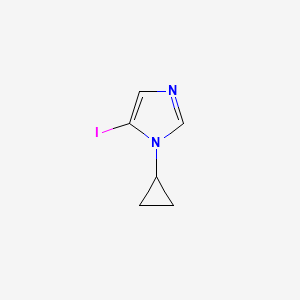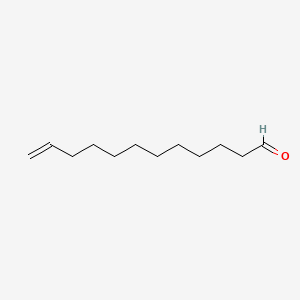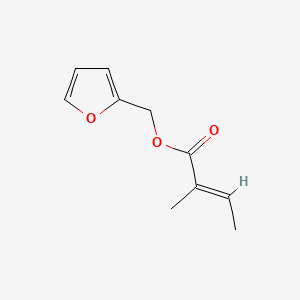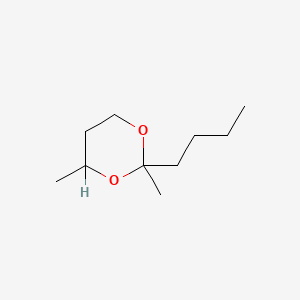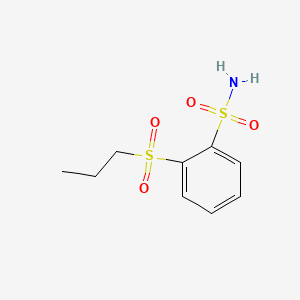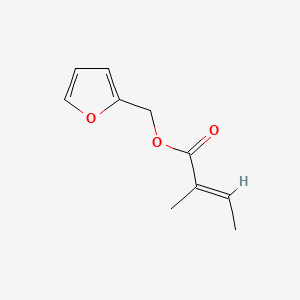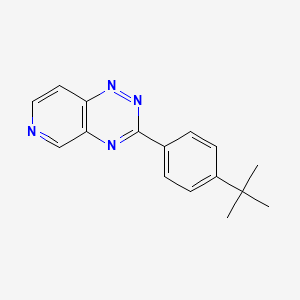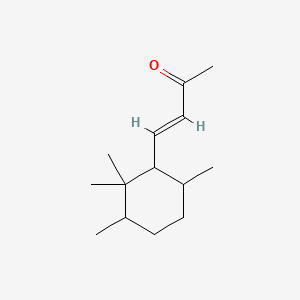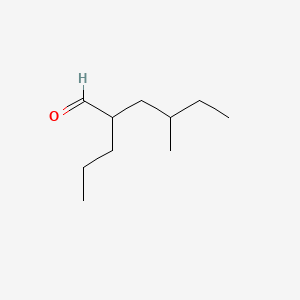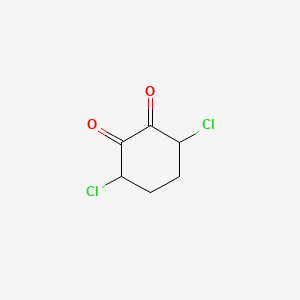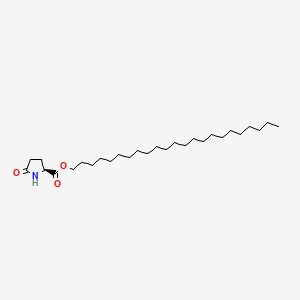
Tricosyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C28H53NO3 and a molecular weight of 451.73 g/mol . . This compound is a derivative of L-proline, a naturally occurring amino acid, and is characterized by the presence of a tricosyl ester group attached to the 5-oxo-L-proline moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of tricosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tricosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: : Tricosyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxy derivatives.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Tricosyl 5-oxo-L-prolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tricosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound is believed to act as a prodrug, releasing active metabolites upon enzymatic hydrolysis . These metabolites can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-oxo-L-proline: A structural derivative of L-proline with similar chemical properties.
Pyroglutamylvaline: A functional parent of 5-oxo-L-proline.
Pyroglutamylglycine: Another derivative of 5-oxo-L-proline.
Uniqueness: : Tricosyl 5-oxo-L-prolinate is unique due to the presence of the long tricosyl ester chain, which imparts distinct physicochemical properties and potential biological activities . This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
37673-39-5 |
|---|---|
Molekularformel |
C28H53NO3 |
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
tricosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H53NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-32-28(31)26-23-24-27(30)29-26/h26H,2-25H2,1H3,(H,29,30)/t26-/m0/s1 |
InChI-Schlüssel |
PGSABEJBUAHFIK-SANMLTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


